![molecular formula C48H46N4O8 B12693808 L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)- CAS No. 173094-18-3](/img/structure/B12693808.png)
L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-
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Overview
Description
L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple phenyl groups and benzoyl amino groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)- involves multiple steps, typically starting with the preparation of the altritol backbone followed by the introduction of phenyl and benzoyl amino groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)- involves its interaction with specific molecular targets and pathways. The phenyl and benzoyl amino groups play a crucial role in these interactions, potentially affecting various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl-
- L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((2-((hydroxyacetyl)amino)benzoyl)amino)-1,6-diphenyl-
Uniqueness
L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)- is unique due to its specific combination of phenyl and benzoyl amino groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
173094-18-3 |
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Molecular Formula |
C48H46N4O8 |
Molecular Weight |
806.9 g/mol |
IUPAC Name |
benzyl N-[2-[[(2S,3S,4R,5S)-3,4-dihydroxy-1,6-diphenyl-5-[[2-(phenylmethoxycarbonylamino)benzoyl]amino]hexan-2-yl]carbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C48H46N4O8/c53-43(41(29-33-17-5-1-6-18-33)49-45(55)37-25-13-15-27-39(37)51-47(57)59-31-35-21-9-3-10-22-35)44(54)42(30-34-19-7-2-8-20-34)50-46(56)38-26-14-16-28-40(38)52-48(58)60-32-36-23-11-4-12-24-36/h1-28,41-44,53-54H,29-32H2,(H,49,55)(H,50,56)(H,51,57)(H,52,58)/t41-,42-,43-,44+/m0/s1 |
InChI Key |
RYQBENLDSXPMRD-LNYMGSRYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=CC=CC=C5NC(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=CC=CC=C5NC(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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